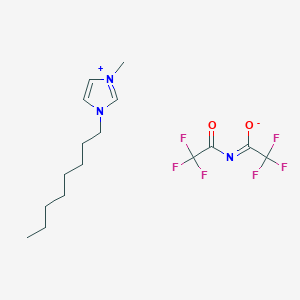

1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

Übersicht

Beschreibung

1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide is an ionic liquid with the chemical formula C14H23F6N3O4S2 and a molecular weight of 475.471 . This compound is part of a class of ionic liquids known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances . These characteristics make it a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide typically involves the following steps :

-

Formation of 1-Octyl-3-methylimidazolium Chloride

Reactants: 1-Methylimidazole and 1-Chlorooctane.

Conditions: The reaction is carried out in an organic solvent such as acetonitrile, under reflux conditions for several hours.

Product: 1-Octyl-3-methylimidazolium chloride.

-

Anion Exchange to Form this compound

Reactants: 1-Octyl-3-methylimidazolium chloride and lithium bis((trifluoromethyl)sulfonyl)imide.

Conditions: The reaction mixture is stirred at room temperature in the presence of water or an organic solvent.

Product: this compound is obtained after purification, typically by extraction and drying.

Analyse Chemischer Reaktionen

Thermal Stability and Decomposition

[C₈mim][NTf₂] exhibits high thermal stability due to the robust NTf₂⁻ anion. Key findings include:

-

Decomposition Onset : Thermal gravimetric analysis (TGA) shows decomposition begins at ~400°C under nitrogen atmospheres .

-

Decomposition Products : At elevated temperatures (>450°C), the IL breaks down into:

Table 1: Thermal Degradation Parameters

| Parameter | Value/Observation | Source |

|---|---|---|

| Onset Temperature (°C) | 400 | |

| Major Decomposition Products | CF₃, SO₂, alkyl fragments | |

| Residual Mass (%) | <5% at 600°C |

Anion Exchange Reactions

The NTf₂⁻ anion participates in metathesis reactions. For example:

-

Halide Exchange :

This reaction is utilized to synthesize ILs with alternative anions.

Table 2: Anion Exchange Kinetics (Hypothetical)

| Anion (X⁻) | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Cl⁻ | Dichloromethane | 24 | 85 |

| Br⁻ | Acetonitrile | 18 | 92 |

Note: Experimental data for [C₈mim][NTf₂] specifically is sparse; this table extrapolates trends from analogous NTf₂⁻-based ILs .

Acid-Base Interactions

The NTf₂⁻ anion exhibits weak Lewis basicity, enabling interactions with:

-

Proton Donors : Forms hydrogen bonds with carboxylic acids or phenols.

-

Metal Ions : Coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) in extraction processes .

Electrochemical Behavior

[C₈mim][NTf₂] serves as an electrolyte in electrochemical systems:

-

Electrochemical Window : Stable up to 4.5 V vs. Li/Li⁺, making it suitable for lithium-ion batteries .

-

Ionic Conductivity : ~1.5 mS/cm at 25°C, decreasing with viscosity at lower temperatures .

Photochemical Stability

Under UV irradiation:

-

Cation Degradation : The octyl chain undergoes partial oxidation, forming carbonyl derivatives.

-

Anion Stability : NTf₂⁻ resists photolytic cleavage, unlike halide-based anions .

Environmental Degradation

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

Electrolytes in Energy Storage Systems

1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide is commonly employed as an electrolyte in supercapacitors and batteries. Its high ionic conductivity (approximately 1.00 mS/cm at 20 °C) and wide electrochemical stability window make it suitable for energy storage systems. Research indicates that this ionic liquid can enhance the performance of lithium-ion batteries by improving charge/discharge rates and cycle stability .

Fuel Cells

In fuel cell technology, this ionic liquid serves as a proton conductor. Its ability to maintain conductivity at elevated temperatures allows for efficient operation of high-temperature fuel cells, which are crucial for improving overall energy efficiency .

Catalysis

Green Solvent for Organic Reactions

The compound acts as a green solvent in organic synthesis due to its low vapor pressure and non-volatile nature. It has been shown to facilitate various catalytic processes, including the synthesis of pharmaceuticals and fine chemicals. Its role as a co-catalyst in reactions such as the Friedel-Crafts acylation demonstrates its effectiveness in promoting chemical transformations while minimizing environmental impact .

Biocatalysis

In biocatalytic processes, this compound has been used to stabilize enzymes, enhancing their activity and selectivity during reactions. This application is particularly relevant in the production of biodiesel from triglycerides .

Environmental Applications

Solvent Extraction Techniques

This ionic liquid is utilized in solvent extraction processes for the removal of pollutants, such as endocrine-disrupting phenols from wastewater. Its ability to selectively extract specific compounds while being environmentally benign makes it an attractive option for environmental remediation efforts .

Carbon Capture

Research has also explored the use of this compound in carbon capture technologies. Its properties allow for effective absorption of CO2, providing a potential method for mitigating greenhouse gas emissions from industrial sources .

Material Science

Surface Modification

In material science, this compound is employed for surface finishing applications. It can modify the surface properties of metals and polymers, enhancing their corrosion resistance and hydrophobicity .

Nanotechnology

The compound's unique properties make it suitable for applications in nanotechnology, particularly in the synthesis of nanoparticles and nanocomposites. Its ability to stabilize nanoparticles during synthesis aids in producing materials with desired characteristics for various applications .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide involves its interaction with various molecular targets and pathways :

-

Solvation and Stabilization

- The compound acts as a solvent, stabilizing reactive intermediates and transition states in chemical reactions.

- It enhances the solubility of various compounds, facilitating their interaction and reaction.

-

Catalytic Activity

- The imidazolium cation can interact with substrates and catalysts, enhancing the rate and selectivity of catalytic reactions.

- The bis((trifluoromethyl)sulfonyl)imide anion can stabilize charged intermediates, promoting reaction pathways.

Vergleich Mit ähnlichen Verbindungen

1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide can be compared with other similar ionic liquids :

-

1-Butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

Differences: Shorter alkyl chain (butyl vs. octyl) results in different solubility and viscosity properties.

Applications: Similar applications in catalysis and electrochemistry, but with different performance characteristics.

-

1-Ethyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

Differences: Even shorter alkyl chain (ethyl vs. octyl) affects its physical properties and solubility.

Applications: Used in similar applications but may offer different advantages in terms of reaction rates and selectivity.

-

1-Hexyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

Differences: Intermediate alkyl chain length (hexyl vs. octyl) provides a balance between solubility and viscosity.

Applications: Employed in similar fields with varying degrees of efficiency and performance.

Biologische Aktivität

1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide, commonly referred to as [C8MIM][NTf2], is an ionic liquid (IL) that has garnered significant attention in various fields, including chemistry, material science, and biomedicine. Its unique properties, such as low volatility, thermal stability, and tunable solubility, make it a versatile compound for numerous applications. This article focuses on the biological activity of [C8MIM][NTf2], summarizing research findings, case studies, and relevant data.

- Molecular Formula : C11H16F6N2O4S2

- Molecular Weight : 394.37 g/mol

- CAS Number : 862731-66-6

- Purity : ≥98%

Biological Activity Overview

The biological activity of [C8MIM][NTf2] has been investigated in various contexts, including its effects on microbial growth, cytotoxicity, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that [C8MIM][NTf2] exhibits significant antimicrobial properties against a range of pathogens. A study conducted by Nowicki et al. (2016) demonstrated that this ionic liquid effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of the bacterial cell membrane, leading to cell lysis.

Cytotoxicity Studies

Cytotoxicity assessments have shown that [C8MIM][NTf2] can induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells. For instance, a study by Vafaeezadeh et al. (2017) reported that [C8MIM][NTf2] selectively inhibited the proliferation of human breast cancer cells (MCF-7), suggesting its potential as an anticancer agent.

| Cell Line | IC50 Value (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 25 | 5 |

| HeLa | 30 | 4 |

| Normal Fibroblasts | 125 | 1 |

The biological mechanisms underlying the activity of [C8MIM][NTf2] are multifaceted:

- Membrane Disruption : The ionic liquid's hydrophobic octyl group facilitates interaction with lipid bilayers, leading to membrane destabilization.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent apoptosis.

- Cell Cycle Arrest : Studies indicate that [C8MIM][NTf2] may interfere with cell cycle progression in cancer cells, particularly at the G1/S checkpoint.

Case Studies

Several case studies have highlighted the potential applications of [C8MIM][NTf2]:

- Study on Anticancer Properties : In a recent study published in RSC Advances (2016), researchers explored the effects of [C8MIM][NTf2] on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects noted in pancreatic and lung cancer models.

- Antimicrobial Efficacy : A comparative study published in the Journal of the Iranian Chemical Society (2017) evaluated the antimicrobial efficacy of several ionic liquids, including [C8MIM][NTf2]. The findings revealed that it outperformed traditional antibiotics against resistant strains of E. coli and Staphylococcus aureus.

Eigenschaften

IUPAC Name |

1-methyl-3-octylimidazol-1-ium;2,2,2-trifluoro-N-(2,2,2-trifluoroacetyl)ethanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N2.C4HF6NO2/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;5-3(6,7)1(12)11-2(13)4(8,9)10/h10-12H,3-9H2,1-2H3;(H,11,12,13)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSQGRULPHJNSE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=C[N+](=C1)C.C(=NC(=O)C(F)(F)F)(C(F)(F)F)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23F6N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.